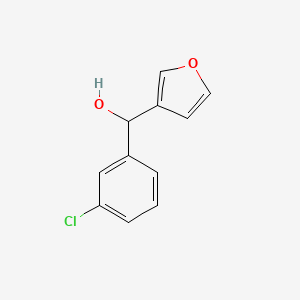

3-Chlorophenyl-(3-furyl)methanol

Description

3-Chlorophenyl-(3-furyl)methanol is a bifunctional aromatic alcohol featuring a chlorinated phenyl ring and a 3-furyl (furan-3-yl) group linked via a hydroxymethylene bridge. Based on related compounds like 3-Furyl(phenyl)methanol (C₁₁H₁₀O₂, molecular weight 174.199) , the addition of a chlorine substituent at the phenyl ring would yield a molecular formula of C₁₁H₉ClO₂ (molecular weight ~208.64). This compound is likely synthesized via nucleophilic substitution or condensation reactions involving furan and chlorophenyl precursors, similar to methods used for quinolone derivatives with furyl and chlorobenzyl groups .

Properties

IUPAC Name |

(3-chlorophenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQCLGWURPBINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl-(3-furyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with furfuryl alcohol in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chlorophenyl-(3-furyl)methanol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl-(3-furyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 3-chlorophenyl-(3-furyl)ketone.

Reduction: The major product is 3-chlorophenyl-(3-furyl)methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Chlorophenyl-(3-furyl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-Chlorophenyl-(3-furyl)methanol with key analogs:

Notes:

- Di-chlorinated analogs like (2-Cl-phenyl)(3-Cl-phenyl)methanol () show higher molecular weights and altered steric profiles, which may influence reactivity.

Biological Activity

3-Chlorophenyl-(3-furyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

3-Chlorophenyl-(3-furyl)methanol has the chemical formula and a molecular weight of approximately 208.64 g/mol. The structure consists of a chlorophenyl group and a furyl group attached to a methanol moiety, which contributes to its diverse chemical reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that 3-Chlorophenyl-(3-furyl)methanol exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the furan ring may play a crucial role in its antimicrobial mechanism. The presence of the chlorophenyl group is believed to enhance this activity through increased lipophilicity, allowing better penetration into microbial cell membranes.

Anti-inflammatory Effects

In addition to antimicrobial properties, 3-Chlorophenyl-(3-furyl)methanol has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific inflammatory pathways, possibly by modulating the activity of pro-inflammatory cytokines. This makes it a candidate for further exploration in the development of anti-inflammatory therapeutics .

The mechanism of action of 3-Chlorophenyl-(3-furyl)methanol involves interactions with various molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in inflammatory responses or microbial metabolism. The exact pathways are still under investigation, but initial findings suggest that it could interfere with signaling pathways related to inflammation and infection.

Synthesis Methods

The synthesis of 3-Chlorophenyl-(3-furyl)methanol can be achieved through several methods, including:

- Direct Alkylation : Utilizing alkyl halides in the presence of bases.

- Grignard Reactions : Reacting chlorinated phenols with furan derivatives.

- Reduction Reactions : Converting corresponding ketones or aldehydes using reducing agents.

These methods highlight the compound's versatility as an intermediate in organic synthesis, particularly in developing biologically active molecules .

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various derivatives of chlorophenyl compounds found that 3-Chlorophenyl-(3-furyl)methanol demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Anti-inflammatory Research : In vitro experiments showed that 3-Chlorophenyl-(3-furyl)methanol could reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-Chlorophenyl-(2-furyl)methanol | Chlorophenol derivative | Different furyl substitution |

| 4-Chlorophenyl-(3-furyl)methanol | Chlorophenol derivative | Variation in chlorination position |

| Phenol derivatives | Aromatic alcohols | Broad biological activity |

This table illustrates how structural variations can influence biological activity, emphasizing the unique properties of 3-Chlorophenyl-(3-furyl)methanol compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.